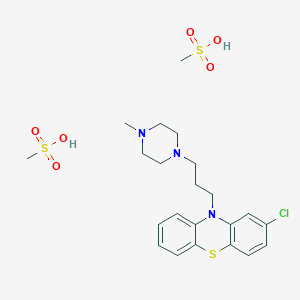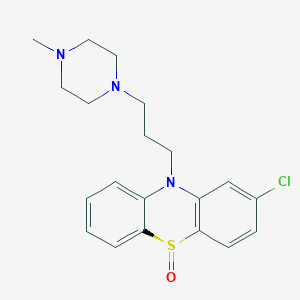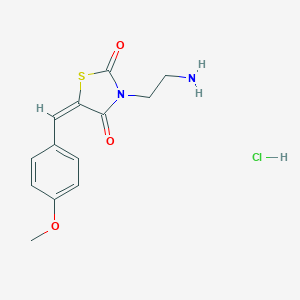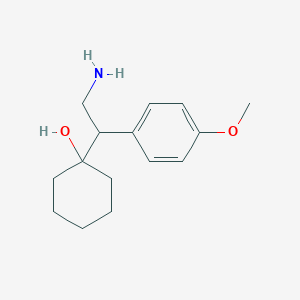
N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride, also known as DMB-3115, is a chemical compound that has shown potential in various scientific research applications.
Wirkmechanismus
The mechanism of action of N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride involves its ability to bind to Aβ aggregates and emit a fluorescent signal upon excitation with light. This allows for the detection and quantification of Aβ aggregates in vitro and in vivo. Additionally, N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride has been shown to inhibit the formation of Aβ aggregates and promote the disaggregation of existing aggregates.
Biochemical and Physiological Effects
N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride has been shown to have minimal toxicity and does not affect the viability of cells or the function of proteins. Additionally, N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride has been shown to cross the blood-brain barrier, making it a potential tool for the detection and treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride in lab experiments is its high sensitivity and specificity for detecting Aβ aggregates. Additionally, N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride is relatively easy to synthesize and has minimal toxicity. However, one limitation of using N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
Future research directions for N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride include the development of more efficient synthesis methods and the optimization of its properties for use in vivo. Additionally, N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride could be used in combination with other compounds to enhance its efficacy and specificity for detecting and treating neurodegenerative disorders. Finally, further studies are needed to fully understand the potential of N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride in the diagnosis and treatment of Alzheimer's disease and other related disorders.
Synthesemethoden
The synthesis of N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride involves a multi-step process that includes the reaction of 1,9-nonanediamine with 6-bromohexan-1-ol to form the intermediate compound, 1,9-nonanediamine bis(6-hydroxyhexyl) ether. This intermediate is then reacted with 2-methoxybenzylamine to produce the final product, N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride. The compound is typically obtained as a tetrahydrochloride salt.
Wissenschaftliche Forschungsanwendungen
N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride has shown potential in various scientific research applications, including its use as a fluorescent probe for the detection of amyloid beta (Aβ) aggregates, which are associated with Alzheimer's disease. Additionally, N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride has been used in studies investigating the role of Aβ in the pathogenesis of Parkinson's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
104807-41-2 |
|---|---|
Produktname |
N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride |
Molekularformel |
C37H64N4O2 |
Molekulargewicht |
596.9 g/mol |
IUPAC-Name |
N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]nonane-1,9-diamine |
InChI |
InChI=1S/C37H64N4O2/c1-42-36-24-14-12-22-34(36)32-40-30-20-10-8-18-28-38-26-16-6-4-3-5-7-17-27-39-29-19-9-11-21-31-41-33-35-23-13-15-25-37(35)43-2/h12-15,22-25,38-41H,3-11,16-21,26-33H2,1-2H3 |
InChI-Schlüssel |
HBSRKMYFWZTMRQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC |
Kanonische SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC |
Andere CAS-Nummern |
104807-41-2 |
Synonyme |
BHC-9C N,N'-di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















